molecular formula C6H4Br2N2O B2662989 N-(3,5-dibromopyridin-2-yl)formamide CAS No. 457957-86-7

N-(3,5-dibromopyridin-2-yl)formamide

Cat. No.: B2662989
CAS No.: 457957-86-7
M. Wt: 279.919
InChI Key: LSZRUKFNQFKWJW-UHFFFAOYSA-N
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Description

N-(3,5-dibromopyridin-2-yl)formamide: is a chemical compound with the molecular formula C₆H₄Br₂N₂O and a molecular weight of 279.92 g/mol . It is characterized by the presence of two bromine atoms attached to a pyridine ring and a formamide group. This compound is typically found as a white to yellow to orange powder or crystals .

Scientific Research Applications

N-(3,5-dibromopyridin-2-yl)formamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

“N-(3,5-dibromopyridin-2-yl)formamide” is classified with a GHS07 signal word, indicating that it is a warning hazard . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dibromopyridin-2-yl)formamide involves the reaction of 3,5-dibromopyridine with formamide under specific conditions. One common method includes dissolving 3,5-dibromopyridine in a suitable solvent and adding formamide, followed by heating the mixture to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dibromopyridin-2-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(3,5-dibromopyridin-2-yl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atoms may influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: N-(3,5-dibromopyridin-2-yl)formamide is unique due to the presence of both bromine atoms and a formamide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

N-(3,5-dibromopyridin-2-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZRUKFNQFKWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)NC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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